1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives involves multiple strategies, including the three-component condensation reaction, which is a prevalent method. For instance, Hassanabadi et al. (2016) reported the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation of aryl aldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and 1-ethylpyrazol-5-amine in the presence of molecular iodine in ethanol under reflux conditions, showcasing a metal-free, high-yielding, and environmentally friendly approach (Hassanabadi et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively analyzed using various spectroscopic and crystallographic techniques. Viveka et al. (2016) described the single-crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into the compound's crystallographic and electronic structure properties (Viveka et al., 2016).

Chemical Reactions and Properties

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, forming complex structures with potential biological activities. For example, the reaction of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate with different reactants has been explored to synthesize compounds showing fungicidal and plant growth regulation activities, indicating the chemical versatility of the pyrazole nucleus (Minga, 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including melting points, solubility, and crystal structure, are crucial for their application in medicinal chemistry and materials science. The crystallographic analysis provides essential data on the compound's stability, packing, and intermolecular interactions, which are fundamental for understanding its reactivity and binding properties.

Chemical Properties Analysis

The chemical properties of 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives are influenced by their functional groups, leading to a wide range of reactivities and applications. These compounds exhibit interesting pharmacological properties due to their structural framework, which allows for further functionalization and modification to enhance their activity and selectivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-Ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one derivatives are used in various synthesis and structural analysis studies. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a derivative, was synthesized from a three-component one-pot condensation reaction and characterized using spectroscopic and X-ray structural analysis techniques (Viveka et al., 2016).

Selective Synthesis

The compound plays a role in selective synthesis processes. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Regioselective Synthesis

It is also significant in regioselective synthesis. Ethyl 3-[(dimethylamino)methylidene]pyruvate reacts with hydrazine and arylhydrazines to yield regioselectively 1-substituted ethyl 1H-pyrazole-5-carboxylates (Hanzlowsky et al., 2003).

Environmental Applications

Derivatives of this compound are used in environmentally friendly synthesis. For example, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (Mosaddegh et al., 2010).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been evaluated as potential antimicrobial and anticancer agents (Hafez et al., 2016).

Corrosion Inhibition

Pyrazole derivatives, including those derived from 1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been investigated as corrosion inhibitors for steel in hydrochloric acid, showing significant efficacy in reducing corrosion rates (Herrag et al., 2007).

Eigenschaften

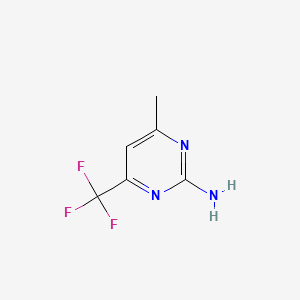

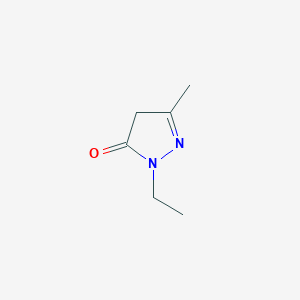

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

CAS RN |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.